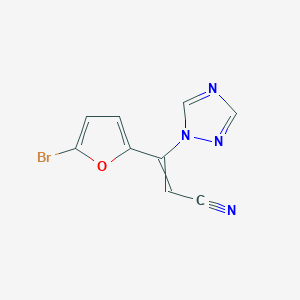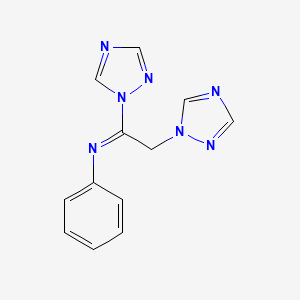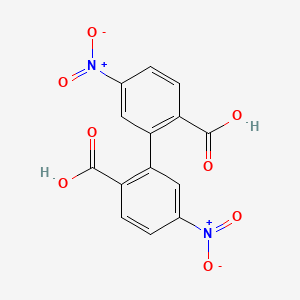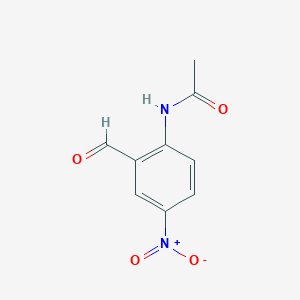![molecular formula C11H15N5O2 B14366615 2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol CAS No. 91338-63-5](/img/structure/B14366615.png)
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol is a chemical compound with the molecular formula C11H15N5O2. It is characterized by a purine skeleton substituted with an oxolan-2-yl group and an aminoethanol moiety. This compound is known for its significant role in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol typically involves the reaction of a purine derivative with an oxolan-2-yl group under controlled conditions. One common method includes the use of 2-aminoethanol as a reactant, which is treated with a purine derivative to yield the final product . The reaction conditions often require specific temperatures and solvents to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase the efficiency and yield of the compound. The process may also involve purification steps to ensure the compound meets the required standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mecanismo De Acción
The mechanism of action of 2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
9-(Oxolan-2-yl)purin-6-amine: This compound shares a similar purine skeleton but lacks the aminoethanol moiety.
2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol: This compound has a similar structure but includes additional substituents like the chlorophenyl group.
Uniqueness
2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol is unique due to its specific combination of the oxolan-2-yl group and the aminoethanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
91338-63-5 |
|---|---|
Fórmula molecular |
C11H15N5O2 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
2-[[9-(oxolan-2-yl)purin-6-yl]amino]ethanol |
InChI |
InChI=1S/C11H15N5O2/c17-4-3-12-10-9-11(14-6-13-10)16(7-15-9)8-2-1-5-18-8/h6-8,17H,1-5H2,(H,12,13,14) |
Clave InChI |
POEIVGRLJHPULC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)N2C=NC3=C(N=CN=C32)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


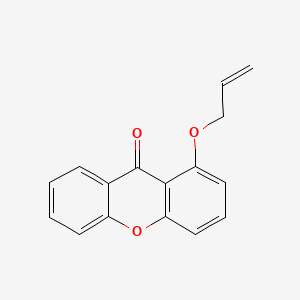
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)
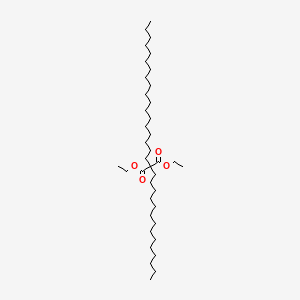
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
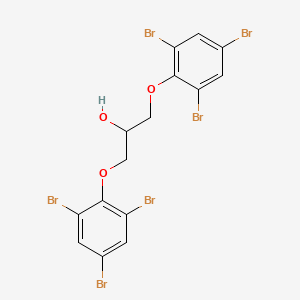
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)

![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
